molecular formula C6H14O B2721936 (3R)-hexan-3-ol CAS No. 13471-42-6

(3R)-hexan-3-ol

Cat. No. B2721936
CAS RN: 13471-42-6
M. Wt: 102.177
InChI Key: ZOCHHNOQQHDWHG-ZCFIWIBFSA-N
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Description

(3R)-hexan-3-ol is a chiral alcohol with a six-carbon chain and a hydroxyl group at the third carbon position. It is a colorless liquid with a floral odor and is used in the fragrance industry. This compound has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Encapsulation Complexes

Recent advancements in the chemistry of hexameric encapsulation complexes highlight the intriguing behavior of molecules in confined spaces. This research explores the applications of NMR methods to study solution structures, host-guest properties, and exchange dynamics, emphasizing the potential translation of these insights into practical applications such as catalysis or transport (Avram, Cohen, & Rebek, 2011).

Luminescent Studies

The exploration of ternary lanthanide complexes containing 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)hexane-1,3-dionate showcases the compound's utility in generating near-infrared (NIR) luminescence. This property is particularly valuable for telecommunications applications, where the luminescent spectral region from 1300 to 1600 nm is crucial (Sun et al., 2006).

Bioremediation of Chromium

The environmental impact of chromium, especially its hexavalent form (Cr(VI)), poses significant challenges due to its toxicity and mobility. Studies have identified biological remediation technologies, such as bioremediation and phytoremediation, as promising strategies for cleaning up Cr-contaminated areas. These technologies exploit the natural ability of certain organisms to reduce Cr(VI) to its less toxic trivalent form (Cr(III)), mitigating the environmental impact of chromium pollution (Zayed & Terry, 2003).

Insulin Allosteric Behavior

The allosteric behavior of the insulin hexamer, an essential protein in diabetes treatment formulations, reveals the complexity of molecular interactions and the potential for targeted drug design. This research leverages 19F NMR to detect, identify, and quantify allosteric states, providing insights into the hexamer's structure-function relationships and its implications for therapeutic applications (Bonaccio et al., 2005).

properties

IUPAC Name

(3R)-hexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHHNOQQHDWHG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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